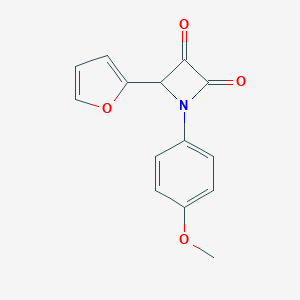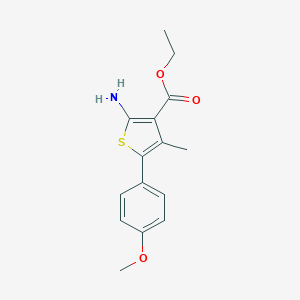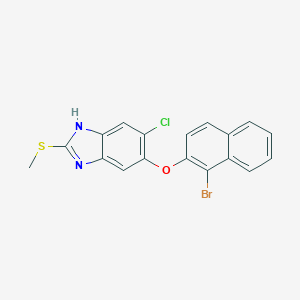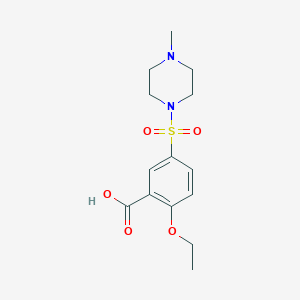![molecular formula C12H15N3O2S B066445 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 175202-33-2](/img/structure/B66445.png)
1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid, also known as MRS2500, is a selective P2Y1 receptor antagonist. It is a small molecule that has been widely used in scientific research to investigate the role of P2Y1 receptors in various biological processes.
Wirkmechanismus
1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid selectively binds to the P2Y1 receptor and blocks its activation by extracellular nucleotides such as ATP and ADP. This inhibition of the P2Y1 receptor can lead to a number of downstream effects, including inhibition of platelet aggregation, vasodilation, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce blood pressure, and modulate neurotransmitter release. It has also been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid in lab experiments is its selectivity for the P2Y1 receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation of using 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid is its relatively low potency compared to other P2Y1 receptor antagonists, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid. One area of interest is the role of P2Y1 receptors in the development and progression of cancer, and the potential therapeutic applications of P2Y1 receptor antagonists such as 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid in cancer treatment. Another area of interest is the potential use of 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, where P2Y1 receptors have been implicated in disease pathology. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid, and to develop more potent and selective P2Y1 receptor antagonists for use in scientific research and potential therapeutic applications.
Synthesemethoden
1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene with various reagents. The final step involves the reaction of the intermediate with 2,2-dimethylpropanoic acid to yield 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid has been used extensively in scientific research to investigate the role of P2Y1 receptors in various biological processes. It has been shown to be effective in blocking the activation of P2Y1 receptors in vitro and in vivo, making it a valuable tool for studying the physiological and pathological functions of these receptors.
Eigenschaften
CAS-Nummer |
175202-33-2 |
|---|---|
Molekularformel |
C12H15N3O2S |
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
1,3-dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C12H15N3O2S/c1-6(2)18-10-8(12(16)17)5-13-11-9(10)7(3)14-15(11)4/h5-6H,1-4H3,(H,16,17) |
InChI-Schlüssel |
DILQJRLBSNTBOX-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=NC=C(C(=C12)SC(C)C)C(=O)O)C |
Kanonische SMILES |
CC1=NN(C2=NC=C(C(=C12)SC(C)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



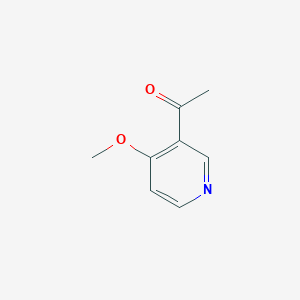

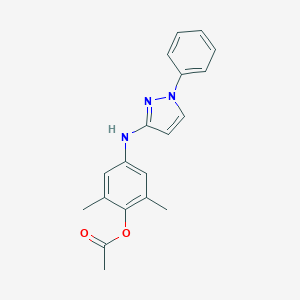



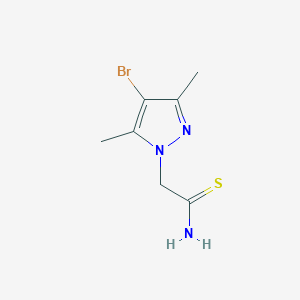
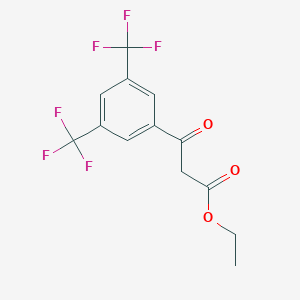
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione](/img/structure/B66374.png)
